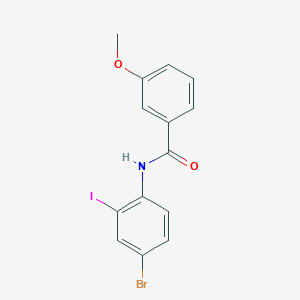![molecular formula C23H31N3O3 B283240 N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with the molecular formula C24H39N3O4 and a molecular weight of 433.58416 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, an ethoxy group, and a pyridin-2-ylmethyl group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The key steps include:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate alcohol with an alkylating agent to introduce the ethoxy group.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclohexylation reaction, often using cyclohexyl bromide and a suitable base.
Pyridin-2-ylmethyl Group Addition: This step involves the reaction of pyridine with a suitable alkylating agent to form the pyridin-2-ylmethyl group.
Final Assembly: The intermediate compounds are combined under controlled conditions, typically involving a condensation reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-(2-ethoxy-4-{[(3-(4-morpholinyl)propyl]amino}methyl)phenoxy)acetamide: Similar in structure but with a morpholinyl group instead of a pyridin-2-ylmethyl group.
N-cyclohexyl-2-{[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinoacetyl]amino}benzamide: Contains a hydrazino group and a benzamide moiety.
Uniqueness
N-cyclohexyl-2-(2-ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H31N3O3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[2-ethoxy-4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H31N3O3/c1-2-28-22-14-18(15-24-16-20-10-6-7-13-25-20)11-12-21(22)29-17-23(27)26-19-8-4-3-5-9-19/h6-7,10-14,19,24H,2-5,8-9,15-17H2,1H3,(H,26,27) |
Clave InChI |
HYIWBZBJLBRLLO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC(=O)NC3CCCCC3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)
![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)


![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283163.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283168.png)
![2-{[4-(Benzyloxy)-3-iodo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B283169.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
